

Technical Support Center: O-Cresolphthalein Complexone (OCPC) Calcium Assay

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Compound of Interest					
Compound Name:	Cresolphthalein				
Cat. No.:	B1221799	Get Quote			

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of lipemia on the o-**cresolphthalein** complexone (OCPC) method for calcium determination.

Frequently Asked Questions (FAQs)

Q1: What is the o-cresolphthalein complexone (OCPC) method?

The OCPC method is a colorimetric assay used for the quantitative determination of calcium in serum, plasma, and urine.[1][2][3] In an alkaline environment, calcium ions (Ca²+) react with the OCPC reagent to form a purple-colored complex.[1][2][3][4] The intensity of this color, measured spectrophotometrically at a wavelength between 570 and 590 nm, is directly proportional to the calcium concentration in the sample.[2][5][6] To prevent interference from magnesium ions, which can also react with OCPC, a chelating agent such as 8-hydroxyquinoline is often included in the reagent formulation.[2][4]

Q2: What is lipemia and how does it interfere with the OCPC method?

Lipemia is the turbidity of a sample caused by an abnormal accumulation of lipoprotein particles, primarily chylomicrons and very-low-density lipoproteins (VLDL).[7][8][9] This turbidity can interfere with spectrophotometric assays like the OCPC method in a few ways:

• Light Scattering: The lipid particles scatter light, which can lead to a falsely elevated absorbance reading. This is the main mechanism of interference in this method.[7][10]



 Volume Displacement: In cases of severe lipemia, the volume of the lipid fraction can displace a significant portion of the aqueous phase of the sample where calcium is dissolved. This can lead to an underestimation of the analyte concentration if not corrected.
 [7][10]

Q3: Is the OCPC calcium assay affected by lipemia?

Yes, lipemia can cause clinically significant positive interference in the OCPC calcium assay, leading to falsely elevated results.[10][11][12][13] While some manufacturers' inserts may state no significant interference, independent studies have demonstrated a positive bias in calcium measurements in lipemic samples.[5][11][12] The degree of interference is generally proportional to the severity of the lipemia.

Q4: How can I determine if my sample is lipemic?

Lipemia can be identified through several methods:

- Visual Inspection: Lipemic samples appear cloudy, milky, or turbid.[7]
- Lipemic Index (L-index): Many automated clinical chemistry analyzers can measure the turbidity of a sample and provide a quantitative lipemic index.
- Triglyceride Measurement: A high triglyceride concentration is indicative of lipemia.

Troubleshooting Guide

Issue: Unexpectedly high calcium results in a turbid or milky-appearing sample.

This is a common manifestation of lipemic interference in the OCPC calcium assay. Follow these steps to troubleshoot and obtain an accurate result.

Step 1: Confirm Lipemia

- Visually inspect the sample for turbidity.
- If available on your analyzer, check the lipemic index (L-index).



• Consider measuring the triglyceride concentration of the sample.

Step 2: Choose a Mitigation Strategy

Based on the severity of the lipemia and available laboratory equipment, select one of the following methods to remove the interference.

- High-Speed Centrifugation (Recommended for most laboratories): This method is effective at clearing most of the turbidity caused by chylomicrons and VLDL.[14][15][16][17]
- Ultracentrifugation (Gold Standard): This is the most effective method for removing all lipoprotein particles but requires specialized and costly equipment.[13][15][18][19]
- Lipid Clearing Agents (Not Recommended for Calcium): Agents like LipoClear® are generally
 not recommended for calcium assays as they have been shown to interfere with the
 measurement.[7][14][20]

Step 3: Process the Sample

Follow the detailed experimental protocols provided below for your chosen mitigation technique.

Step 4: Re-analyze the Cleared Sample

After processing, carefully aspirate the cleared infranatant (the sample below the lipid layer) and re-run the calcium measurement using the OCPC method.

Step 5: Report the Result

Report the calcium value obtained from the cleared sample. It is good practice to document the pre-treatment method used.

Quantitative Data on Lipemic Interference

The following table summarizes the observed interference of lipemia on the OCPC calcium assay.



Lipemia Level	Interference Type	Observed Bias in Calcium Measurement	Clinical Significance	Reference
Mild	Positive	Positive interference observed	May not be clinically significant in all cases	[12]
Moderate	Positive	Positive interference observed	Potentially clinically significant	[12]
Severe	Positive	Positive interference observed, up to 1.16% increase	Clinically significant	[10][12]

Experimental Protocols Protocol 1: High-Speed Centrifugation for Lipemia Removal

This protocol is a practical and effective alternative to ultracentrifugation for most lipemic samples.

- Sample Preparation: Transfer an aliquot (e.g., 1.5 mL) of the lipemic serum or plasma into a high-speed microcentrifuge tube.
- Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at room temperature.[14] [15]
- Supernatant Removal: After centrifugation, a creamy lipid layer should be visible at the top of the sample.
- Aspirate Cleared Sample: Carefully insert a pipette tip through the lipid layer to aspirate the cleared infranatant from the bottom of the tube. Be cautious not to disturb the lipid layer.



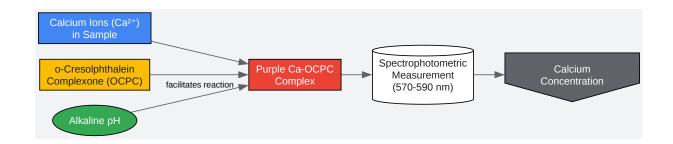
Analysis: Use the cleared infranatant for the OCPC calcium assay.

Protocol 2: Ultracentrifugation for Lipemia Removal (Gold Standard)

This protocol is the most effective method for clearing lipemic samples.

- Sample Preparation: Transfer an aliquot (e.g., 1.5 mL) of the lipemic serum or plasma into an ultracentrifuge tube.
- Centrifugation: Centrifuge the sample at a force of at least 100,000 x g for 15 minutes at room temperature.[18][19] A common protocol uses 107,000 x g.[18]
- Supernatant Removal: A distinct, solid lipid layer will form at the top of the sample.
- Aspirate Cleared Sample: Carefully puncture the lipid layer with a clean pipette tip and aspirate the cleared infranatant from below.
- Analysis: Use the cleared infranatant for the OCPC calcium assay.

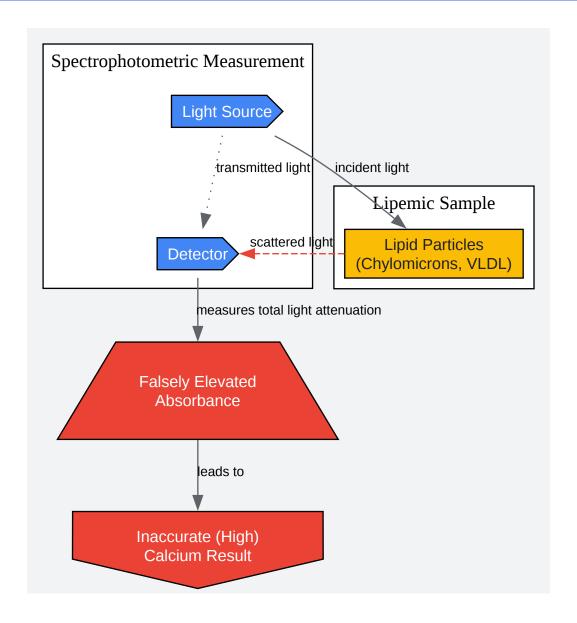
Visualizations



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Caption: Principle of the o-**cresolphthalein** complexone (OCPC) method for calcium determination.

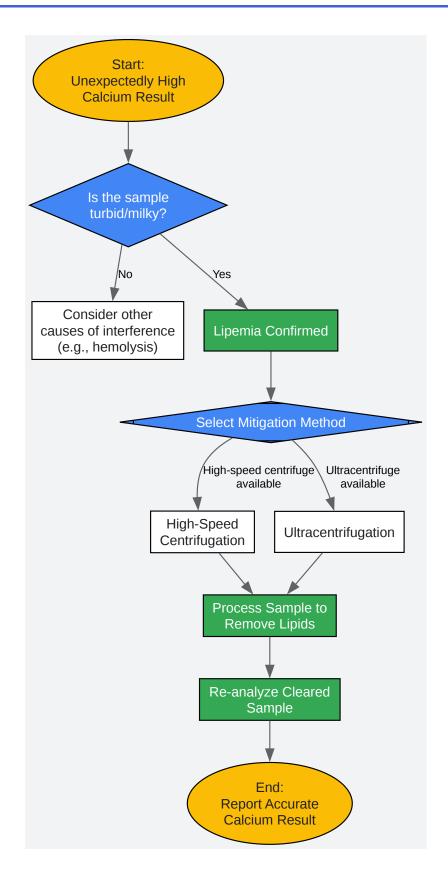




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Caption: Mechanism of lipemic interference in the OCPC calcium assay.





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Caption: Troubleshooting workflow for lipemic interference in the OCPC calcium assay.



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